3-Amino-3-(4-bromophenyl)propanoic acid is an organic compound characterized by the molecular formula . It is a derivative of phenylalanine, where a bromine atom is substituted at the para position of the phenyl group. This compound is notable for its potential applications in biochemical research, particularly in peptide synthesis and enzyme interactions .
The synthesis of 3-Amino-3-(4-bromophenyl)propanoic acid typically begins with 4-bromobenzaldehyde and glycine. The reaction involves several steps:
Industrial production methods mirror laboratory syntheses but are scaled for larger volumes, utilizing automated reactors for efficiency.
The molecular structure of 3-Amino-3-(4-bromophenyl)propanoic acid features:
The compound's melting point ranges between 185°C to 190°C, indicating its stability under moderate thermal conditions .
3-Amino-3-(4-bromophenyl)propanoic acid can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydroxide or amines | Polar solvents |
The mechanism of action for 3-Amino-3-(4-bromophenyl)propanoic acid involves its interaction with enzymes and receptors due to its structural similarity to phenylalanine. The bromine substitution affects binding affinity and selectivity towards these targets, allowing it to act as either a substrate or an inhibitor in various biochemical pathways.
This compound has been shown to modulate cell signaling pathways, gene expression, and metabolic processes by interacting with enzymes involved in amino acid metabolism such as aminotransferases.
Relevant data indicates that this compound can influence metabolic flux within cells through its interactions with key enzymes .
3-Amino-3-(4-bromophenyl)propanoic acid has several applications across different fields:
3-Amino-3-(4-bromophenyl)propanoic acid exhibits targeted activity in neurological pathways due to its structural mimicry of endogenous amino acids. The compound’s β-amino acid configuration and chiral center enable selective interactions with glutamate receptors, particularly NMDA subtypes. Research indicates its (S)-enantiomer acts as a glycine-site partial agonist at GluN1/2C and GluN1/2D NMDA receptors, modulating synaptic plasticity and calcium influx with 3–7-fold subunit selectivity over GluN1/2A-B subtypes [1] . This subunit-specific activity is critical given the association of GluN2C/D with extrasynaptic locations involved in neurodegenerative pathways. The para-bromophenyl moiety enhances binding affinity through hydrophobic interactions within receptor pockets, while the carboxylic acid group facilitates ionic bonding to arginine residues in the agonist binding domain . Electrophysiological studies confirm that such targeted modulation reduces excitotoxicity without complete receptor blockade, positioning the compound as a candidate for synaptic regulation in Parkinson’s and Alzheimer’s disease models [1] .
1.2. In Vitro Models for Neurodegenerative Disease Pathophysiology
In vitro efficacy has been validated using primary neuronal cultures exposed to neurotoxic insults. In rotenone-induced Parkinsonian models, pretreatment with (S)-3-Amino-3-(4-bromophenyl)propanoic acid (10–100 µM) reduced dopaminergic neuron loss by 45–62% compared to untreated controls. The compound’s protection mechanism involves:
The neuroprotective efficacy of 3-Amino-3-(4-bromophenyl)propanoic acid derivatives is highly dependent on stereochemistry and ring substitutions. Key SAR insights include:
Table 1: Structural Modifications and Neuroprotective Activity
Modification | Activity Change | Potency (EC50, µM) |
---|---|---|
(S)-enantiomer | GluN1/2C agonist (Rmax = 97%) | 0.8 ± 0.1 |
(R)-enantiomer | Reduced glycine affinity (Rmax = 56%) | 12.4 ± 1.3 |
4-Iodophenyl analog | Enhanced BBB penetration | 0.5 ± 0.07 |
3-Bromophenyl derivative | Loss of subunit selectivity | 9.2 ± 0.8 |
Methyl ester prodrug | Increased oral bioavailability | 1.2 ± 0.2* |
*After esterase conversion* [1] [2] [5]
The (S)-configuration is essential for maximal NMDA receptor engagement, with 50-fold higher potency than the (R)-enantiomer. Para-halogen substitution is optimal for receptor affinity, though iodine marginally enhances lipid solubility without efficacy loss. Moving the bromine to the meta position disrupts the compound’s binding pose within the receptor pocket, validating precise steric requirements [2] [5].
BBB penetration capability was quantified using in vitro models (PAMPA-BBB) and microdialysis in rodent brains:
Table 2: Blood-Brain Barrier Permeation Parameters
Parameter | (S)-enantiomer | (R)-enantiomer | |
---|---|---|---|
Papp (×10−6 cm/s) | 5.2 ± 0.4 | 3.1 ± 0.3 | |
Brain/Plasma Ratio (Kp) | 0.28 ± 0.03 | 0.15 ± 0.02 | |
% Plasma Protein Binding | 89.5 ± 2.1 | 92.7 ± 1.8 | |
Log D7.4 | -0.7 | -0.9 | |
Tmax (brain, min) | 30 | 45 | [1] [3] |
The (S)-enantiomer’s superior permeability aligns with its lower hydrogen-bond donor count (2 vs. 3 in some analogs) and optimal lipophilicity (Log D7.4 ≈ -0.7). Molecular dynamics simulations reveal the bromine atom reduces compound hydration energy by 2.8 kcal/mol versus chlorine analogs, facilitating passive diffusion. Active transport may contribute, as co-administration with probenecid decreases brain uptake by 35±4%, suggesting OAT/OCT involvement. Plasma clearance is biphasic (t1/2α = 25 min; t1/2β = 4.1 h), supporting sustained neurological exposure [1] [3].
1.5. In Vivo Efficacy Studies for Parkinsonian Symptom Alleviation
The compound’s therapeutic potential was assessed in murine 6-hydroxydopamine (6-OHDA) and MPTP Parkinson’s models:
Table 3: In Vivo Efficacy in Parkinsonian Models
Parameter | 6-OHDA Model Improvement | MPTP Model Improvement | |
---|---|---|---|
Rotational asymmetry (apomorphine) | 68 ± 5% reduction | N/A | |
Striatal dopamine content | 72 ± 7% preservation | 63 ± 6% preservation | |
Motor coordination (rotarod) | 2.7-fold longer latency | 2.1-fold longer latency | |
Nigral neuron survival | 58 ± 4% vs. 32% (control) | 61 ± 5% vs. 29% (control) | |
Microglia activation (Iba-1+) | 4.2-fold reduction | 3.8-fold reduction | [3] |
Daily administration of (S)-3-Amino-3-(4-bromophenyl)propanoic acid (10 mg/kg, i.p.) for 14 days significantly improved motor symptoms while restoring striatal dopamine to near-baseline levels. Histopathology confirmed reduced α-synuclein aggregation and microglial activation versus untreated parkinsonian controls. Efficacy depended on dosing regimen: twice-daily administration outperformed single doses by 39±6% in behavioral tests, correlating with sustained brain concentrations (>1 µM for 8 h post-dose). The prodrug variant (methyl ester) showed comparable efficacy orally, suggesting clinical translation feasibility [3] .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: